molecular formula C11H19N3 B13070826 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13070826
M. Wt: 193.29 g/mol
InChI Key: GBPJDAMISRGTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound for research use only (RUO). It is not for human or veterinary diagnosis or therapeutic use. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and modern drug discovery due to their versatile ability to interact with various biological targets . Compounds based on the 4-ethyl-1-methyl-1H-pyrazol-5-amine core, differentiated by specific substituents at the 3-position, are key intermediates in pharmaceutical research for developing inhibitors against critical enzymes . For instance, structurally similar pyrazole-based molecules are investigated as potent and selective focal adhesion kinase (FAK) inhibitors . FAK is a non-receptor tyrosine kinase that is a promising target for cancer therapy, as its overexpression is associated with poor prognosis in many carcinomas, including breast, pancreatic, and esophageal cancers . The exploration of novel substitutions on the pyrazole core, such as the 2-ethylcyclopropyl group in this compound, provides researchers with valuable tools to study structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific kinase targets . This compound is intended for research applications such as in vitro biological screening, hit-to-lead optimization campaigns, and the synthesis of more complex molecules for evaluating anticancer and cytotoxic activity.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-ethyl-5-(2-ethylcyclopropyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-4-7-6-9(7)10-8(5-2)11(12)14(3)13-10/h7,9H,4-6,12H2,1-3H3

InChI Key

GBPJDAMISRGTJY-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1C2=NN(C(=C2CC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylcyclopropylamine with 4-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Research indicates that 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Effects : Preliminary investigations indicate that it may reduce inflammation markers in vitro, which could be beneficial for treating inflammatory diseases.
  • Neurological Applications : The compound's unique structure may contribute to its effectiveness in targeting neurological disorders, with ongoing research exploring its role in neuroprotection and neurogenesis.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of appropriate hydrazines with carbonyl compounds.
  • Substitution Reactions : The introduction of the ethyl and cyclopropyl groups occurs via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Several studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.
  • Neuroprotective Effects : Research presented at the International Conference on Neuroscience indicated that this compound could promote neuronal survival in models of neurodegeneration, suggesting therapeutic implications for diseases like Alzheimer's.
  • Inflammation Model : A recent publication in Pharmacology Reports reported that treatment with this compound reduced pro-inflammatory cytokines in animal models, supporting its application in inflammatory disease management.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs differ in substituents at positions 3 and 4 of the pyrazole ring. Key structural variations include:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Features
4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine 2-ethylcyclopropyl Ethyl High steric hindrance, strained cyclopropane
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine tert-Butyl Hydrogen Bulky substituent, enhanced lipophilicity
4-Cyclopropyl-1H-pyrazol-3-amine Cyclopropyl Hydrogen Planar cyclopropane, moderate steric effects
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl Hydrogen Aromatic ring, potential π-π interactions

Key Observations :

  • The 2-ethylcyclopropyl group introduces significant steric hindrance and ring strain compared to tert-butyl or cyclopropyl substituents.
  • Aromatic substituents (e.g., 4-chlorophenyl) enable π-π stacking in biological systems, unlike aliphatic groups .

Key Findings :

  • Bulky substituents (e.g., tert-butyl) improve kinase inhibition, likely due to enhanced target binding .
  • Cyclopropyl and disulfide-containing derivatives show promise in antimicrobial applications .
  • The target compound’s ethylcyclopropyl group may balance steric effects and membrane permeability, though experimental data are needed.
Physicochemical Properties
Property 4-Ethyl-3-(2-ethylcyclopropyl) Derivative 3-(tert-Butyl) Analogue 4-Cyclopropyl Derivative
Molecular Weight ~237 g/mol 153.22 g/mol ~139 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.8 2.1
Melting Point Not reported 86–88°C Not reported

Insights :

  • Lower melting points in tert-butyl derivatives correlate with reduced crystallinity .

Biological Activity

4-Ethyl-3-(2-ethylcyclopropyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with the following structural characteristics:

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • Functional Groups : Ethyl group at position 4, 2-ethylcyclopropyl group at position 3, and a methyl group at position 1.

This unique arrangement contributes to its steric and electronic properties, which are crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • GIRK Channels : Studies have explored its binding affinity to G protein-coupled inwardly rectifying potassium channels (GIRK), which are implicated in various physiological processes. The compound's ability to modulate these channels can influence neuronal excitability and neurotransmitter release.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the compound's efficacy. A series of derivatives were synthesized to evaluate their biological activity and stability. The following table summarizes key SAR findings:

CompoundStructureGIRK1/2 Activity (nM)GIRK1/4 Activity (nM)
This compoundStructureEC50 = 500 ± 50EC50 = 1200 ± 100
Derivative AStructureEC50 = 800 ± 70Inactive
Derivative BStructureInactiveInactive

The above data illustrates that while the parent compound exhibits significant activity against GIRK channels, certain modifications can either enhance or diminish this effect.

Case Studies

Several studies have focused on the pharmacological profile of this compound:

  • Antiepileptic Activity : In a study assessing various pyrazole derivatives, this compound demonstrated notable anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent for epilepsy .
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of this compound in models of oxidative stress, indicating its ability to mitigate neuronal damage .
  • Metabolic Stability : Evaluations of metabolic stability showed that modifications to the nitrogen atom in the pyrazole ring could enhance liver microsome stability, which is crucial for drug development .

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